N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridinyl group and the acetamide moiety. One common synthetic route involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form the pyridinyl-piperidine intermediate. This intermediate is then reacted with an acylating agent such as acetic anhydride to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(3-(pyridin-3-yloxy)piperidin-1-yl)ethyl)acetamide
- N-(2-oxo-2-(3-(pyridin-2-yloxy)piperidin-1-yl)ethyl)acetamide
- N-(2-oxo-2-(3-(quinolin-4-yloxy)piperidin-1-yl)ethyl)acetamide
Uniqueness
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinyl group at the 4-position, as opposed to other positions, can result in different binding affinities and selectivities for molecular targets.
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(18)16-9-14(19)17-8-2-3-13(10-17)20-12-4-6-15-7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVOJLDLUEONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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